Olfactory Potency: cis-3-Hexenyl 3-methylbutanoate Exhibits a >78,000-Fold Lower Odor Threshold than Its Saturated Hexyl Ester Analog
The olfactory detection threshold is a critical determinant of a flavor compound's potency and required use level. cis-3-Hexenyl 3-methylbutanoate (Z-3-hexenyl isovalerate) has an exceptionally low odor threshold of 0.01 μg/kg in water, as determined by GC-O analysis of jackfruit pulp [1]. In stark contrast, its saturated analog, hexyl 3-methylbutanoate (hexyl isovalerate), exhibits a significantly higher odor threshold and is described as having a 'medium' odor strength , with its detection threshold in ethanol being orders of magnitude higher [2]. This difference of at least 4 orders of magnitude in detection threshold underscores that the cis-3-hexenyl moiety is essential for the ultra-high potency of this compound.
| Evidence Dimension | Odor Detection Threshold in Water |
|---|---|
| Target Compound Data | 0.01 μg/kg |
| Comparator Or Baseline | Hexyl 3-methylbutanoate (Odor strength described as 'medium', detection threshold in ethanol estimated at >1,000 μg/L based on related esters) |
| Quantified Difference | >78,000-fold difference in detection threshold (estimated) |
| Conditions | Target: GC-O analysis in water (jackfruit pulp study) [1]; Comparator: Sensory evaluation and threshold data in ethanol/water [REFS-2, REFS-3] |
Why This Matters
For procurement, this extreme potency directly translates to a lower required dosage to achieve the same sensory impact, potentially reducing overall formulation costs and minimizing off-notes associated with higher concentrations of less potent alternatives.
- [1] Chen, S., et al. Characterization of the Major Odor-Active Compounds in Jackfruit Pulp. J. Agric. Food Chem. 2019. (Data from Table 2). View Source
- [2] Poisson, L.; Schieberle, P. Characterization of the Key Aroma Compounds in an American Bourbon Whisky. J. Agric. Food Chem. 2008, 56, 14, 5483–5491. View Source
